molecular formula C17H16O5 B1250289 5-Methylflavasperone

5-Methylflavasperone

Cat. No. B1250289
M. Wt: 300.3 g/mol
InChI Key: XIPRKZKXZRMYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylflavasperone is a natural product found in Guiera senegalensis with data available.

Scientific Research Applications

Antioxidative and Inhibitory Activity

5-Methylflavasperone, isolated from the leaves of Guiera senegalensis, exhibits weak inhibitory activity on 5-lipoxygenase from porcine leucocytes and similar antiradicalar effects in the deoxyribose assay, indicating its potential in antioxidative applications (Bucar et al., 1998).

Novel Naphthopyran Discovery

A novel naphthopyran, 5-Methyldihydroflavasperone, was isolated from the chloroform extract of Guiera senegalensis leaves, emphasizing its significance in phytochemical research (Mahmoud & Khalid, 1997).

Interaction with GABA Receptors

6-Methylflavone, a related compound, positively modulates ionotropic γ-aminobutyric acid (GABA) receptors, indicating potential neurological applications (Hall et al., 2004).

Comparative Studies in Biochemistry

Research comparing methylated flavonoids like 5-Methylflavasperone with unmethylated flavonoids highlights their increased metabolic stability and better intestinal absorption, suggesting their efficacy as chemopreventive agents (Wen & Walle, 2006).

Corrosion Inhibition Properties

Computational methods have shown that compounds like 5-Methylflavasperone can act as effective corrosion inhibitors for aluminum, highlighting its industrial applications (Ayuba & Abubakar, 2021).

Biological Effects on Smooth Muscles

7-O-Methyleriodictyol, a compound related to 5-Methylflavasperone, shows significant antispasmodic effects on rat isolated smooth muscles, underlining its potential in pharmaceutical research (Abu-Niaaj et al., 1993).

properties

Molecular Formula

C17H16O5

Molecular Weight

300.3 g/mol

IUPAC Name

5,8,10-trimethoxy-2-methylbenzo[h]chromen-4-one

InChI

InChI=1S/C17H16O5/c1-9-5-12(18)16-13(20-3)7-10-6-11(19-2)8-14(21-4)15(10)17(16)22-9/h5-8H,1-4H3

InChI Key

XIPRKZKXZRMYTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2OC)OC)OC

synonyms

5-methylflavasperone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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